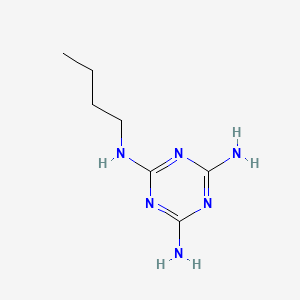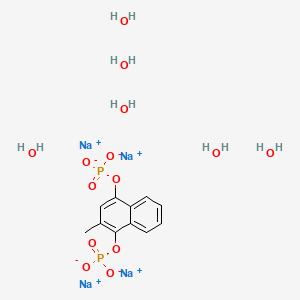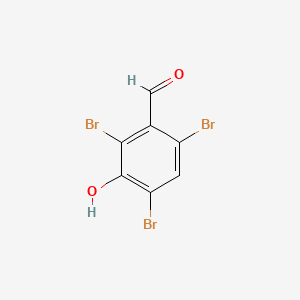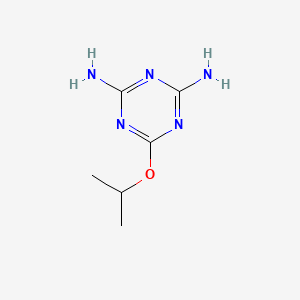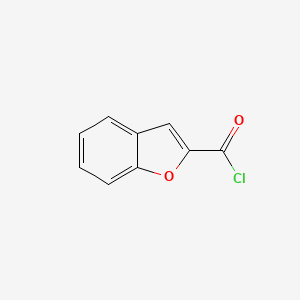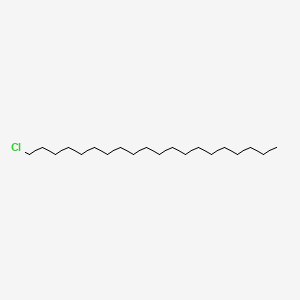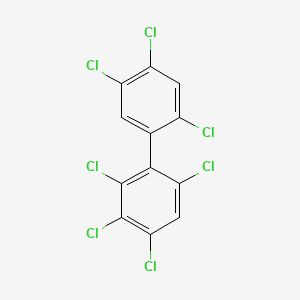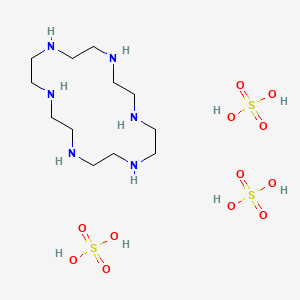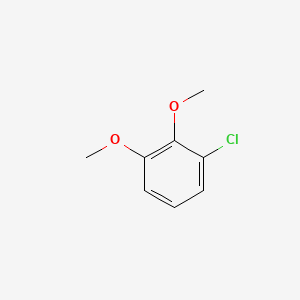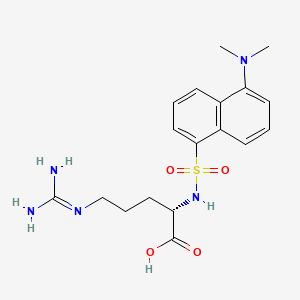
1-(3-Sulphonatopropyl)-2-vinylpyridinium
Descripción general
Descripción
1-(3-Sulphonatopropyl)-2-vinylpyridinium (SPV) is a synthetic compound that has been used in a variety of scientific applications. SPV is a quaternary ammonium salt that has been used in the synthesis of new molecules, in the study of biochemical and physiological effects, and in laboratory experiments.
Aplicaciones Científicas De Investigación
Catalytic Applications
The use of poly(4-vinylpyridinium) derivatives as catalysts in chemical syntheses highlights their versatility. For instance, poly(4-vinylpyridinium butane sulfonic acid) hydrogen sulfate has been demonstrated as an efficient catalyst for the one-pot preparation of 1-amidoalkyl-2-naphthols and substituted quinolines under solvent-free conditions, showcasing its dual acidic catalytic capability and reusability (Kiasat, Mouradzadegun, & Saghanezhad, 2013). Similarly, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate has been applied as a solid acid catalyst for synthesizing xanthene derivatives, evidencing the material's efficiency and environmental friendliness (Khaligh & Shirini, 2015).
Polymer Science
These compounds also find extensive use in the development of novel polymeric materials. Research has involved the synthesis and characterization of polymers like poly(sulphopropylbetaines) derived from vinylpyridines, illustrating the diverse chemical modifications possible and their implications for material properties (Soto & Galin, 1984). Such polymers demonstrate varied applications from catalysis to materials engineering, often with significant environmental benefits.
Environmental Applications
A standout application in environmental science is the development of antibacterial and bacterium adsorbing macromolecules, utilizing derivatives of vinylpyridinium. These macromolecules, through immobilization of antibacterial groups onto polymeric materials, contribute to the creation of water treatment solutions that can effectively remove bacterial contaminants (Tashiro, 2001).
Propiedades
IUPAC Name |
3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHDSWZXBHTLDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216327 | |
| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Sulphonatopropyl)-2-vinylpyridinium | |
CAS RN |
6613-64-5 | |
| Record name | Pyridinium, 2-ethenyl-1-(3-sulfopropyl)-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6613-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Sulfonatopropyl)-2-vinylpyridinium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006613645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3-Sulphonatopropyl)-2-vinylpyridinium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-sulphonatopropyl)-2-vinylpyridinium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.878 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(3-SULFONATOPROPYL)-2-VINYLPYRIDINIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NH2H8VRY6L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the ionic nature of 1-(3-Sulfopropyl)-2-vinylpyridinium betaine impact its application in material science?
A1: 1-(3-Sulfopropyl)-2-vinylpyridinium betaine, often referred to as SVPB, exhibits strong adhesive properties when grafted onto polytetrafluoroethylene (PTFE) films. [] This characteristic stems from its zwitterionic nature, meaning it possesses both positive and negative charges within the molecule. These charges can interact with the PTFE surface and other SVPB molecules, leading to strong intermolecular forces and consequently, robust adhesion. The research demonstrates that PTFE films grafted with SVPB exhibit lap shear adhesion strength exceeding 120 N/cm2, surpassing the yield strength of the PTFE substrate itself. [] This finding highlights the potential of SVPB as a potent adhesion promoter for PTFE, a material known for its low surface energy and difficulty in bonding.
Q2: What unusual behavior does poly[1-(3-Sulfopropyl)-2-vinylpyridinium-betaine] exhibit in high pH aqueous solutions, and what is a possible explanation for this behavior?
A2: Poly[1-(3-Sulfopropyl)-2-vinylpyridinium-betaine], both in its crosslinked hydrogel form and as a linear polymer, displays atypical behavior in high pH aqueous environments. [] The normally clear hydrogels develop a reddish-brown coloration and undergo physical degradation, ultimately dissolving in the solution. Similarly, the linear polymer also exhibits the reddish-brown color change alongside a reduction in molecular weight, solution viscosity, and glass transition temperature (Tg). While a definitive mechanism remains unclear, a proposed explanation points to a possible degradation pathway of the polymer backbone under highly alkaline conditions. [] This unexpected behavior emphasizes the importance of considering pH conditions when utilizing this zwitterionic polymer in various applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




